

Physical and chemical properties of 2,2-dimethyl-1,4-butanediol

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Compound of Interest

Compound Name: 2,2-Dimethylbutane-1,4-diol

Cat. No.: B1353512

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An In-depth Technical Guide to 2,2-dimethyl-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2-dimethyl-1,4-butanediol. It includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential reactivity and applications. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

2,2-dimethyl-1,4-butanediol is an organic compound and a structural isomer of butanediol. Its structure features a quaternary carbon (a neopentyl-like center), which imparts specific steric and chemical characteristics.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-1,4-butanediol

Property	Value	Reference
IUPAC Name	2,2-dimethylbutane-1,4-diol	[1]
Synonyms	1,4-Butanediol, 2,2-dimethyl-	[1]
CAS Number	32812-23-0	[1]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[1]
Exact Mass	118.099379685 Da	[1]
Topological Polar Surface Area	40.5 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
XLogP3-AA (Computed)	0.4	[1]

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available in the cited literature. These properties are influenced by the gem-dimethyl group, which may disrupt crystal packing (affecting melting point) and increase steric hindrance.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 2,2-dimethyl-1,4-butanediol.

Table 2: Spectral Data for 2,2-dimethyl-1,4-butanediol

Spectrum Type	Key Features	Reference
^{13}C NMR	A ^{13}C NMR spectrum is available for this compound. [1] [2]	[1] [2]
^1H NMR	Data for the specific isomer 2,2-dimethyl-1,4-butanediol is not directly available in the search results. However, related structures like 2-methyl-1,4-butanediol have published spectra. [3] [4]	[3] [4]
Mass Spectrometry (EI)	Mass spectra for other isomers like 2,2-dimethyl-1,3-butanediol are available and can provide insight into likely fragmentation patterns. [5]	[5]
FT-IR	Infrared spectra for the parent compound, 1,4-butanediol, show characteristic O-H and C-O stretching bands. Similar features are expected for the 2,2-dimethyl derivative. [6] [7]	[6] [7]

Experimental Protocols

Detailed experimental data for 2,2-dimethyl-1,4-butanediol is sparse. The following protocols are representative methodologies based on standard organic chemistry principles for the synthesis and analysis of diols with similar structures.

A plausible synthetic route involves the reduction of a suitable diester, such as diethyl 2,2-dimethylsuccinate, using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).

Objective: To synthesize 2,2-dimethyl-1,4-butanediol from diethyl 2,2-dimethylsuccinate.

Materials:

- Diethyl 2,2-dimethylsuccinate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium sulfate (Na_2SO_4) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Heating mantle and ice bath

Procedure:

- Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).
- Reaction: Suspend LiAlH_4 (2.2 molar equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
- Addition of Ester: Dissolve diethyl 2,2-dimethylsuccinate (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
- Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the ester.
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH_4 , followed by the addition of 15% aqueous sodium hydroxide, and then more water.

- Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF. Combine the filtrate and washes.
- Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl and then with saturated Na₂SO₄ solution.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude 2,2-dimethyl-1,4-butanediol by vacuum distillation or column chromatography.

Objective: To confirm the identity and assess the purity of the synthesized 2,2-dimethyl-1,4-butanediol.

Instrumentation:

- Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
- Mass spectrometer detector.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.[\[8\]](#)
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 300.
- Source Temperature: 230 °C.
- Analysis: Inject the sample and acquire the data. The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a fragmentation pattern consistent with the structure of 2,2-dimethyl-1,4-butanediol.

Chemical Reactivity and Potential Applications

The reactivity of 2,2-dimethyl-1,4-butanediol is governed by its two primary hydroxyl groups. The hydroxyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl group, which may reduce its reactivity in certain reactions compared to the less hindered hydroxyl group at the C-4 position.

- Esterification: It can react with carboxylic acids or their derivatives to form mono- and di-esters. These esters could be explored as specialty plasticizers or monomers.
- Oxidation: Selective oxidation of the less hindered C-4 hydroxyl group could yield the corresponding hydroxy-aldehyde or hydroxy-carboxylic acid. Stronger oxidation would likely lead to cleavage of the carbon chain.
- Polymer Synthesis: Like its parent compound, 1,4-butanediol, the 2,2-dimethyl derivative could potentially serve as a diol monomer in the synthesis of polyesters and polyurethanes. The gem-dimethyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymers.

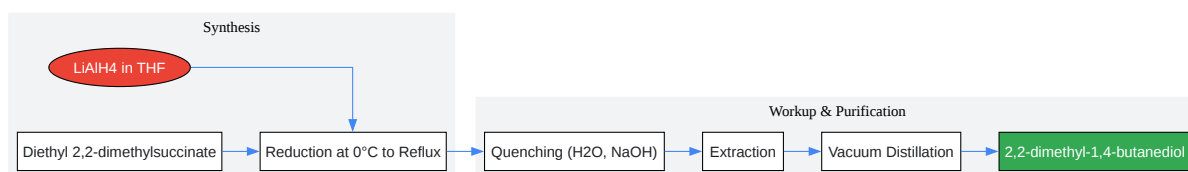
While specific applications for 2,2-dimethyl-1,4-butanediol are not well-documented, its structural analogue 1,4-butanediol is a high-volume industrial chemical used in the production of tetrahydrofuran (THF), γ -butyrolactone (GBL), polybutylene terephthalate (PBT), and polyurethanes.^[9]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways associated with 2,2-dimethyl-1,4-butanediol.

The parent compound, 1,4-butanediol, is known to be a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant. This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. It is plausible that 2,2-dimethyl-1,4-butanediol could also be a substrate for these enzymes, potentially leading to the formation of 3,3-dimethyl-4-hydroxybutanoic acid. However, the steric hindrance from the gem-dimethyl group might significantly affect the rate of metabolism. This hypothesis requires experimental validation.

Visualizations



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Caption: Proposed workflow for the synthesis and purification of 2,2-dimethyl-1,4-butanediol.

2,2-dimethyl-1,4-butanediol

Alcohol
Dehydrogenase

3,3-dimethyl-4-hydroxybutanal
(Hypothetical)

Aldehyde
Dehydrogenase

3,3-dimethyl-4-hydroxybutanoic acid
(Hypothetical)

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Caption: Hypothetical metabolic pathway of 2,2-dimethyl-1,4-butanediol.

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